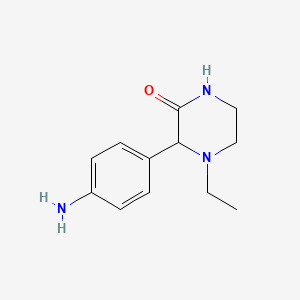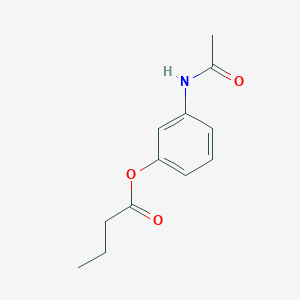
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyridine derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include 6-(1H-pyrazol-3-yl)pyridine-2-carboxylic acid from oxidation, 6-(1H-pyrazol-3-yl)pyridine-2-methanol from reduction, and various substituted derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand that binds to metal centers, forming complexes that can catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole-pyridine derivatives such as 2,6-di(1H-pyrazol-3-yl)pyridine and 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine .
Uniqueness
What sets 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and as a scaffold in drug design .
Propiedades
Fórmula molecular |
C9H7N3O |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
6-(1H-pyrazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(11-7)9-4-5-10-12-9/h1-6H,(H,10,12) |
Clave InChI |
WFIMJLXQFDEMPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CC=NN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{7-Methoxy-23-methyl-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.0^{2,10}.0^{4,9}.0^{11,15}.0^{17,22}]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl}propanenitrile](/img/structure/B8430197.png)

![5-Nitro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B8430229.png)


![2,4-Bis-benzyloxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8430246.png)




